molecular formula C19H16BrF2N3 B10920520 4-(4-bromophenyl)-6-(difluoromethyl)-N-(2-phenylethyl)pyrimidin-2-amine

4-(4-bromophenyl)-6-(difluoromethyl)-N-(2-phenylethyl)pyrimidin-2-amine

Cat. No.: B10920520
M. Wt: 404.3 g/mol
InChI Key: FJNGZDJRFDFNRS-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-6-(difluoromethyl)-N-(2-phenylethyl)pyrimidin-2-amine is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with bromophenyl, difluoromethyl, and phenylethyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-6-(difluoromethyl)-N-(2-phenylethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of Bromophenyl Group: The bromophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with the pyrimidine core in the presence of a palladium catalyst.

    Addition of Difluoromethyl Group: The difluoromethyl group can be added using a difluoromethylating agent such as difluoromethyl iodide under basic conditions.

    Attachment of Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with a phenylethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-6-(difluoromethyl)-N-(2-phenylethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Phenylethyl halides, bromophenylboronic acid, palladium catalysts, basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

4-(4-bromophenyl)-6-(difluoromethyl)-N-(2-phenylethyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-6-(difluoromethyl)-N-(2-phenylethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A compound with a similar bromophenyl group but different functional groups.

    1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with a pyrimidine core and similar substituents, known for their biological activities.

Uniqueness

4-(4-bromophenyl)-6-(difluoromethyl)-N-(2-phenylethyl)pyrimidin-2-amine is unique due to its specific combination of bromophenyl, difluoromethyl, and phenylethyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H16BrF2N3

Molecular Weight

404.3 g/mol

IUPAC Name

4-(4-bromophenyl)-6-(difluoromethyl)-N-(2-phenylethyl)pyrimidin-2-amine

InChI

InChI=1S/C19H16BrF2N3/c20-15-8-6-14(7-9-15)16-12-17(18(21)22)25-19(24-16)23-11-10-13-4-2-1-3-5-13/h1-9,12,18H,10-11H2,(H,23,24,25)

InChI Key

FJNGZDJRFDFNRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Br

Origin of Product

United States

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